molecular formula C21H25N3O2S B12399267 GABAA receptor agent 5

GABAA receptor agent 5

Cat. No.: B12399267
M. Wt: 383.5 g/mol
InChI Key: PQGDUNWRHHLMNT-UHFFFAOYSA-N
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Description

GABAA receptor agent 5 is a compound that interacts with the GABAA receptor, a major inhibitory neurotransmitter receptor in the human brain. These receptors are crucial for mediating the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. GABAA receptors are pentameric ligand-gated ion channels composed of various subunits, including alpha, beta, gamma, delta, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .

Industrial Production Methods

Industrial production of GABAA receptor agent 5 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

GABAA receptor agent 5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

GABAA receptor agent 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of GABAA receptors and to develop new compounds with improved pharmacological properties.

    Biology: Helps in understanding the role of GABAA receptors in various physiological processes, including synaptic transmission and neuronal inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and insomnia.

    Industry: Used in the development of new drugs and as a reference compound in quality control and regulatory testing.

Mechanism of Action

GABAA receptor agent 5 exerts its effects by binding to specific sites on the GABAA receptor, modulating its activity. This binding enhances the receptor’s ability to conduct chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of action potential transmission. The molecular targets and pathways involved include the alpha, beta, and gamma subunits of the GABAA receptor, which are critical for its function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other GABAA receptor modulators such as benzodiazepines, barbiturates, and anesthetics. These compounds also interact with GABAA receptors but may have different affinities, selectivities, and pharmacological profiles .

Uniqueness

GABAA receptor agent 5 is unique due to its specific binding affinity for the alpha-5 subunit of the GABAA receptor, which is less common than other subunits. This specificity may result in distinct pharmacological effects, such as enhanced cognitive function and reduced anxiety without the sedative effects commonly associated with other GABAA receptor modulators .

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H25N3O2S/c25-19(18-5-2-14-27-18)23-17-4-1-3-16(15-17)20(26)24-12-8-21(9-13-24)6-10-22-11-7-21/h1-5,14-15,22H,6-13H2,(H,23,25)

InChI Key

PQGDUNWRHHLMNT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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